molecular formula C21H31N3O B6100176 N-allyl-1'-benzyl-1,4'-bipiperidine-3-carboxamide

N-allyl-1'-benzyl-1,4'-bipiperidine-3-carboxamide

Cat. No. B6100176
M. Wt: 341.5 g/mol
InChI Key: LACVCDQSBPYRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-1'-benzyl-1,4'-bipiperidine-3-carboxamide, also known as ABPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. ABPC belongs to the class of piperidine compounds, which are known for their diverse pharmacological activities.

Scientific Research Applications

N-allyl-1'-benzyl-1,4'-bipiperidine-3-carboxamide has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit antipsychotic, analgesic, and anxiolytic activities in animal models. This compound has also been investigated as a potential treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in rats.

Mechanism of Action

The exact mechanism of action of N-allyl-1'-benzyl-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is thought to act as a dopamine D2 receptor antagonist and a sigma receptor agonist. This compound has also been shown to modulate the activity of other neurotransmitter systems, including serotonin and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to affect several biochemical and physiological processes, including dopamine release, neuronal activity, and gene expression. It has also been shown to modulate the release of inflammatory cytokines and to have antioxidant properties.

Advantages and Limitations for Lab Experiments

N-allyl-1'-benzyl-1,4'-bipiperidine-3-carboxamide has several advantages as a research tool, including its high potency, selectivity, and specificity for certain receptors. However, its limitations include its low solubility, which can make it difficult to administer in vivo, and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-allyl-1'-benzyl-1,4'-bipiperidine-3-carboxamide, including:
1. Investigating its potential as a treatment for psychiatric disorders, such as schizophrenia and bipolar disorder.
2. Exploring its mechanism of action in more detail, including its effects on different neurotransmitter systems.
3. Developing more selective and potent analogs of this compound for use in drug discovery and development.
4. Studying its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
5. Investigating its potential as a modulator of the immune system, particularly in the context of autoimmune diseases.
In conclusion, this compound is a promising compound with potential applications in drug discovery and development. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of N-allyl-1'-benzyl-1,4'-bipiperidine-3-carboxamide involves the reaction between N-allyl-1,4'-bipiperidine-3-carboxamide and benzyl chloride in the presence of a base and a solvent. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound as a white solid. The purity and yield of this compound can be improved by using different solvents and reaction conditions.

properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-N-prop-2-enylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O/c1-2-12-22-21(25)19-9-6-13-24(17-19)20-10-14-23(15-11-20)16-18-7-4-3-5-8-18/h2-5,7-8,19-20H,1,6,9-17H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACVCDQSBPYRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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